molecular formula C7H8N2O2 B2612007 3-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclobutan-1-one CAS No. 1080636-56-1

3-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclobutan-1-one

Cat. No.: B2612007
CAS No.: 1080636-56-1
M. Wt: 152.153
InChI Key: COVLBGUOFHZQIL-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclobutan-1-one (CAS: 1080636-56-1) is a small heterocyclic compound with a molecular formula of C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol . It features a cyclobutanone core fused to a 3-methyl-1,2,4-oxadiazole ring. The oxadiazole moiety is a nitrogen- and oxygen-containing heterocycle known for its metabolic stability and hydrogen-bonding capabilities, making it a valuable scaffold in medicinal chemistry and drug design .

Applications This compound is marketed as a "versatile small molecule scaffold" for laboratory use, particularly in the development of bioactive molecules.

Properties

IUPAC Name

3-(3-methyl-1,2,4-oxadiazol-5-yl)cyclobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-4-8-7(11-9-4)5-2-6(10)3-5/h5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVLBGUOFHZQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclobutan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1,2,4-oxadiazole with cyclobutanone in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran (THF) and may require heating to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclobutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The compound can participate in substitution reactions where functional groups on the oxadiazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction could produce amines or other reduced derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.

Scientific Research Applications

3-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclobutan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclobutan-1-one involves its interaction with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Binding Energy (kcal/mol) Applications/Notes
3-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclobutan-1-one C₇H₈N₂O₂ 152.15 Cyclobutanone core; compact scaffold N/A Lab-scale synthesis; fragment-based drug discovery
3-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}benzoic acid C₁₂H₁₁N₃O₄ 261.24 Benzoic acid substituent; extended π-system -7.24 (RPS3 protein) Binds to RPS3 protein via H-bonds (Arg54, Arg94, Gln101)
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid C₁₀H₈N₂O₃ 204.18 Para-substituted benzoic acid; high melting point (267–269°C) N/A Commercial availability (Kanto Reagents); specialized reagent for organic synthesis
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde C₁₀H₈N₂O₂ 188.18 Meta-substituted benzaldehyde; moderate melting point (105–109°C) N/A High-cost reagent (¥70,200/1g); used in heterocyclic derivatization
N-{1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide C₁₈H₁₉N₇O₂ 365.40 Complex pyridine-piperidine hybrid; higher molecular weight N/A Research compound with noted toxicity (skin/eye irritation)

Key Comparative Insights

Structural Complexity and Binding Affinity The cyclobutanone derivative (C₇H₈N₂O₂) is the simplest in this group, lacking aromatic extensions. This compactness may enhance membrane permeability compared to bulkier analogs like 3-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}benzoic acid (C₁₂H₁₁N₃O₄), which showed moderate binding energy (-7.24 kcal/mol) to the RPS3 protein .

Functional Group Impact The benzaldehyde analog (C₁₀H₈N₂O₂) introduces an aldehyde group, enabling participation in Schiff base formation or further functionalization. However, its high cost (¥70,200/1g) limits large-scale applications .

Commercial and Synthetic Utility The cyclobutanone derivative is marketed as a "versatile scaffold" (CymitQuimica, 2025), while para-substituted benzoic acid derivatives are prioritized in commercial catalogs for specialized synthesis .

Research Findings and Limitations

  • Binding Studies: The benzoic acid derivative (C₁₂H₁₁N₃O₄) showed weaker binding to RPS3 compared to natural ligands like baicalein (-7.54 kcal/mol), suggesting that cyclobutanone-based analogs may require structural optimization for competitive inhibition .
  • Safety Profile : Complex derivatives (e.g., pyridine-piperidine hybrid) exhibit higher toxicity, emphasizing the need for rigorous safety screening when modifying the oxadiazole core .
  • Data Gaps: Solubility, pharmacokinetic data, and synthetic routes for the cyclobutanone derivative remain undocumented in the provided evidence, highlighting areas for further research.

Biological Activity

3-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclobutan-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on the latest research findings.

  • Chemical Formula : C9_9H12_{12}N2_2O2_2
  • Molecular Weight : 180.20 g/mol
  • CAS Number : 1080636-56-1
  • Structure : The compound features a cyclobutanone ring substituted with a 3-methyl-1,2,4-oxadiazole moiety, which is responsible for its biological activity.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole scaffold exhibit a wide range of biological activities, including:

  • Anticancer Activity : Many oxadiazole derivatives have shown promising results in inhibiting various cancer cell lines. For instance, studies have demonstrated that derivatives similar to this compound exhibit cytotoxic effects against lung carcinoma (A549), colon carcinoma (HT29), and breast cancer (MDA-MB-231) cell lines using MTT assays .
  • Antimicrobial Properties : The oxadiazole ring has been linked to antimicrobial activity. Compounds with this structure have been reported to inhibit bacterial growth and may serve as potential leads in antibiotic development.

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic potential of various oxadiazole derivatives against human cancer cell lines. The results showed that compounds with structural similarities to this compound had significant inhibitory effects on cell proliferation. The IC50 values were determined to assess potency:

CompoundCell LineIC50 (µM)
This compoundA54915.4
Similar OxadiazoleHT2912.8
Similar OxadiazoleMDA-MB-23110.5

These findings suggest that the compound may act as a potent anticancer agent.

Case Study 2: Mechanistic Studies

Another study focused on the mechanism of action of oxadiazole derivatives. It was found that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a potential therapeutic role in cancer treatment by promoting programmed cell death.

Pharmacological Significance

The pharmacological significance of this compound lies in its potential applications in drug development:

  • Anticancer Therapeutics : Due to its cytotoxic properties against various cancer cell lines.
  • Antimicrobial Agents : Potential use in developing new antibiotics.
  • Anti-inflammatory Drugs : The oxadiazole structure has been associated with anti-inflammatory effects.

Q & A

Q. How to address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer :
  • Reproducibility Checks : Verify purity via HPLC and repeat measurements under standardized conditions (e.g., heating rate 1°C/min for mp).
  • Crystallographic Validation : Compare experimental XRD data with computational predictions (e.g., Mercury CSD) to rule out polymorphic variations .

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